molecular formula C17H21N5O3S B2812383 1-Isopropyl-3-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1396885-42-9

1-Isopropyl-3-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea

Cat. No. B2812383
CAS RN: 1396885-42-9
M. Wt: 375.45
InChI Key: TZPYXZPMHUKNRZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a urea group, a pyridine group, and a thiazole group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can have different orientations (cis or trans) and conformations (axial or equatorial), which can significantly affect the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the orientation and conformation of its rings. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by these details .

Scientific Research Applications

Chemical Synthesis and Biological Activity

The compound 1-Isopropyl-3-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea, due to its complex structure, is likely to be involved in the synthesis and study of various heterocyclic compounds that exhibit significant biological activities. Research has shown the synthesis of compounds with related structures using both conventional and microwave-assisted methods. These methods have yielded compounds with potential biological activities, including isothiazolopyridines, pyridothiazines, and pyridothiazepines, which possess valuable biological properties (Youssef, Azab, & Youssef, 2012).

Further research has explored the recyclization of pyrans in the presence of various reagents, producing compounds like thiazolo[3,2-a]pyridine derivatives, which are of interest due to their structural and potential pharmacological significance (Dyachenko, Chernega, & Garasevich, 2005).

Modification for Enhanced Biological Properties

Modifications of similar compounds have been investigated for their ability to improve biological properties. For instance, replacing the acetamide group in certain compounds with an alkylurea moiety has shown promising results in enhancing antiproliferative activities and reducing toxicity, suggesting potential applications in cancer therapy (Wang et al., 2015).

Antimicrobial Applications

Some derivatives have been synthesized and evaluated for antimicrobial activity, with certain compounds exhibiting moderate effectiveness against various microbial strains. This indicates the potential of such compounds in developing new antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).

Conformational Studies and Binding Properties

Studies on the conformational properties of urea and thiourea-based assemblies have revealed significant insights into the intramolecular hydrogen bonding and complexation with biological molecules such as cytosine. These findings are crucial for understanding the interaction mechanisms of these compounds at the molecular level and for designing molecules with targeted biological activities (Chien et al., 2004).

Future Directions

Future research on this compound could involve determining its exact physical and chemical properties, studying its reactivity, and investigating potential uses. This could involve in vitro studies, in vivo studies, or computational modeling .

properties

IUPAC Name

1-[5-(1-methyl-2-oxopyridine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-10(2)18-16(25)20-17-19-12-6-8-22(9-13(12)26-17)15(24)11-5-4-7-21(3)14(11)23/h4-5,7,10H,6,8-9H2,1-3H3,(H2,18,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPYXZPMHUKNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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